4-Nitrophenyl-beta-D-glucopyranoside

Description

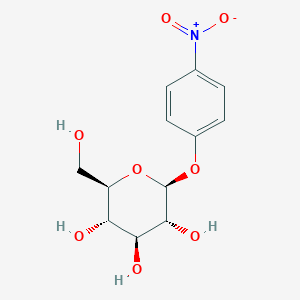

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883854 | |

| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492-87-7 | |

| Record name | p-Nitrophenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 4-Nitrophenyl-beta-D-glucopyranoside

An In-depth Technical Guide to 4-Nitrophenyl-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PNPG) is a synthetic compound widely utilized in biochemistry and molecular biology as a chromogenic substrate for the enzyme β-glucosidase.[1][2][3] Its structure consists of a β-D-glucose molecule linked to a 4-nitrophenol (B140041) group.[4] This linkage can be enzymatically cleaved by β-glucosidase, releasing 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[1][2] This property makes PNPG an invaluable tool for detecting and quantifying β-glucosidase activity in various experimental settings.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3][5] Key quantitative data regarding its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₈ | [4] |

| Molecular Weight | 301.25 g/mol | [4] |

| CAS Number | 2492-87-7 | [6] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 164.0 to 168.0 °C | |

| Optical Rotation | -98.0 to -106.0 deg (c=1, H₂O) | |

| Solubility | Soluble in water, methanol, warm ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Insoluble in ether. | [2][5] |

| λmax | 221, 297 nm | [2] |

Applications in Research and Development

The primary application of this compound is in enzyme activity assays.[7] It serves as a substrate for various glycosidases, enabling researchers to measure enzyme kinetics and activity.[7] Beyond this, PNPG is instrumental in several other areas of research:

-

Carbohydrate Research: It is used to study carbohydrate metabolism and the role of glycosidases in biological systems.[7]

-

Drug Development: PNPG aids in the design and screening of new drugs that target glycosidase enzymes, which are implicated in diseases like cancer and diabetes.[7]

-

Biotechnology: It is employed in the development of biofuels and biochemicals, where glycosidases are crucial for breaking down complex carbohydrates.[7]

-

Diagnostics: This compound is used in developing diagnostic assays for detecting disorders related to glycosidase activity.[7]

-

Postmenopausal Osteoporosis Research: Some studies suggest its potential in this area of research.[1]

Enzymatic Hydrolysis of this compound

The core utility of PNPG lies in its enzymatic hydrolysis by β-glucosidase. This reaction is the foundation of its use as a chromogenic substrate.

Signaling Pathway and Experimental Workflow

The enzymatic reaction can be visualized as a simple pathway where the enzyme cleaves the substrate to produce two products. The experimental workflow for a typical β-glucosidase assay using PNPG involves incubating the enzyme with the substrate and then measuring the absorbance of the released 4-nitrophenol.

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocol: β-Glucosidase Activity Assay

This protocol outlines a general procedure for measuring β-glucosidase activity using PNPG. Researchers may need to optimize concentrations, volumes, and incubation times based on their specific enzyme and experimental conditions.

Materials:

-

This compound (PNPG) solution (e.g., 10 mM in a suitable buffer)

-

β-glucosidase enzyme solution of unknown activity

-

Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, add the reaction buffer.

-

Add the enzyme: Add a specific volume of the enzyme solution to the reaction buffer.

-

Initiate the reaction: Add the PNPG solution to the enzyme-buffer mixture to start the reaction. The final volume should be kept consistent across all assays.

-

Incubate: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction: Add the stop solution to the reaction mixture to halt the enzymatic activity. The stop solution also raises the pH, which enhances the yellow color of the 4-nitrophenolate (B89219) ion.

-

Measure absorbance: Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer.

-

Create a standard curve: To quantify the amount of 4-nitrophenol produced, a standard curve should be generated using known concentrations of 4-nitrophenol.

-

Calculate enzyme activity: Based on the absorbance values and the standard curve, the amount of 4-nitrophenol released can be calculated, which is directly proportional to the β-glucosidase activity.

The hydrolysis of PNPG can also occur non-enzymatically, with the mechanism being pH-dependent.[8] At low pH, it undergoes specific acid-catalyzed hydrolysis. In the neutral pH range, an uncatalyzed hydrolysis occurs. At high pH, two mechanisms are observed: a bimolecular nucleophilic substitution and a neighboring group participation by the C2-oxyanion.[8]

Caption: General experimental workflow for a β-glucosidase assay.

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should be followed.[6][9]

-

Handling: No special measures are necessary for handling.[6] It is advisable to keep it away from food, drink, and animal feedstuffs.[6]

-

Storage: Store in a dry, cool place.[6] The recommended storage temperature is -20°C.[3][6] It should be protected from light.[3]

-

First Aid:

-

Environmental Hazards: It is not classified as hazardous to the aquatic environment.[6]

It is important to note that the hydrolysis product, 4-nitrophenol, is toxic and can cause skin and eye irritation.[10] Therefore, appropriate personal protective equipment should be worn when handling PNPG and its reaction products.

Conclusion

This compound is a versatile and indispensable tool in biochemical and biomedical research. Its chromogenic properties provide a straightforward and sensitive method for the detection and quantification of β-glucosidase activity. Understanding its chemical properties, the principles of its enzymatic hydrolysis, and proper handling procedures are crucial for its effective and safe use in the laboratory. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to facilitate their work with this important compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. goldbio.com [goldbio.com]

- 4. p-Nitrophenyl beta-D-glucopyranoside | C12H15NO8 | CID 92930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2492-87-7 [chemicalbook.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. chemimpex.com [chemimpex.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

An In-depth Technical Guide to 4-Nitrophenyl-β-D-glucopyranoside: Structure, Properties, and Applications in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl-β-D-glucopyranoside (PNPG) is a widely utilized chromogenic substrate in biochemistry and molecular biology, primarily for the sensitive detection of β-glucosidase activity. Its simple enzymatic cleavage, resulting in a quantifiable color change, makes it an invaluable tool in various research, diagnostic, and industrial applications. This technical guide provides a comprehensive overview of the structure, and the physical and chemical properties of PNPG. Detailed experimental protocols for its use in β-glucosidase activity assays are presented, alongside a diagrammatic representation of the enzymatic reaction pathway.

Introduction

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose from various glycosides. These enzymes are ubiquitous in nature and play crucial roles in a myriad of biological processes, including cellulose (B213188) degradation, plant defense, and metabolism in microorganisms and higher organisms. The ability to accurately quantify β-glucosidase activity is therefore of significant interest in fields ranging from biofuel research to clinical diagnostics. 4-Nitrophenyl-β-D-glucopyranoside has emerged as a preferred substrate for these assays due to its high specificity and the straightforward spectrophotometric quantification of its hydrolysis product.

Structure and Properties

4-Nitrophenyl-β-D-glucopyranoside is a glycoside composed of a β-D-glucose molecule linked to a 4-nitrophenol (B140041) group via a β-glycosidic bond.[1]

Chemical Structure

The chemical structure of 4-Nitrophenyl-β-D-glucopyranoside is characterized by the anomeric hydroxyl group of β-D-glucopyranose being substituted by a 4-nitrophenyl group.[2]

IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Nitrophenyl-β-D-glucopyranoside is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₅NO₈ | [1][3][4] |

| Molar Mass | 301.25 g/mol | [1][3][4][5] |

| Appearance | White to light yellow crystalline powder | [4][6] |

| Melting Point | 164-168 °C | [3][7][8] |

| Solubility | Soluble in water, methanol, warm ethanol, dimethyl sulfoxide, and dimethylformamide. Insoluble in ether. | [3][9] |

| Optical Rotation | [α]D²⁰ = -96° to -117° (c=1 in water) | [4][10] |

| Storage Temperature | -20°C | [7][11][12] |

Mechanism of Action in β-Glucosidase Assays

The utility of 4-Nitrophenyl-β-D-glucopyranoside as a chromogenic substrate lies in its enzymatic hydrolysis by β-glucosidase. The enzyme cleaves the β-glycosidic bond, releasing D-glucose and 4-nitrophenol.[3] 4-nitrophenol itself is colorless, but under alkaline conditions (typically achieved by adding a stop solution such as sodium carbonate or sodium hydroxide), it is deprotonated to the 4-nitrophenolate (B89219) ion, which imparts a distinct yellow color to the solution.[3] The intensity of this yellow color, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the amount of 4-nitrophenol released and thus to the activity of the β-glucosidase enzyme.[3][13][14]

References

- 1. β-Glucosidase assay [bio-protocol.org]

- 2. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Glycosynth - p-Nitrophenyl beta-D-glucopyranoside [glycosynth.co.uk]

- 6. Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. PNPG | TargetMol [targetmol.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. goldbio.com [goldbio.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. sketchviz.com [sketchviz.com]

The Utility of 4-Nitrophenyl-β-D-glucopyranoside (pNPG) in Modern Enzyme Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel enzymes with desired catalytic activities is a cornerstone of modern biotechnology and drug development. These biocatalysts are pivotal in a myriad of applications, from the production of biofuels to the synthesis of pharmaceuticals. A key tool in this discovery process is the use of chromogenic substrates that enable rapid and sensitive detection of enzymatic activity. Among these, 4-Nitrophenyl-β-D-glucopyranoside (pNPG) has emerged as a widely utilized and indispensable substrate for the discovery and characterization of β-glucosidases (EC 3.2.1.21).[1][2] This technical guide provides an in-depth overview of the principles, applications, and methodologies centered around the use of pNPG for enzyme discovery.

β-Glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose from various glycosides.[1] Their roles are diverse, spanning from cellulose (B213188) degradation in biomass to the activation of plant defense mechanisms and the metabolism of therapeutic compounds in humans.[1] The ability to efficiently screen for and characterize these enzymes is therefore of paramount importance.

Principle of the pNPG-Based Chromogenic Assay

The utility of pNPG as a substrate for β-glucosidase activity lies in its straightforward and sensitive colorimetric detection method.[1] The enzymatic reaction involves the hydrolysis of the colorless pNPG molecule by a β-glucosidase, yielding D-glucose and 4-nitrophenol (B140041) (pNP).[1][3] Under alkaline conditions, the liberated p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm.[1][3] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol produced, and consequently, to the activity of the β-glucosidase.[1]

The reaction can be summarized as follows:

4-Nitrophenyl-β-D-glucopyranoside (colorless) + H₂O ---(β-Glucosidase)--> D-Glucose + 4-Nitrophenol (yellow under alkaline conditions)

This simple yet robust principle allows for the quantification of enzyme activity and the determination of key kinetic parameters.

Quantitative Data Summary: Kinetic Parameters of β-Glucosidases

The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are fundamental parameters for characterizing enzyme kinetics. The following tables summarize these parameters for β-glucosidases from various sources, determined using pNPG as the substrate. It is important to note that these values can vary depending on the specific assay conditions such as pH, temperature, and buffer composition.

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (U/mg or µmol/min/mg) | Reference |

| Aspergillus terreus | 1.73 | 42.37 | [4][5] |

| Trichoderma reesei QM 9414 | 0.19 ± 0.02 | 29.67 ± 3.25 | [6] |

| Mint | 0.4 | 102.2 (EU) | [7] |

| Kluyveromyces marxianus | 7.42 | 8.34 | [7] |

| Tartary Buckwheat (FtRHE) | 0.22 | 310.48 | [8] |

| Bactrocera oleae (gut) | 0.84 | 0.11 | [9] |

| Monascus sanguineus | ~0.89-0.98 | Not specified | [4] |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable data in enzyme discovery and characterization.

Protocol 1: Standard β-Glucosidase Activity Assay

This protocol outlines a standard method for determining β-glucosidase activity.[1]

Materials:

-

4-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 1-10 mM in assay buffer)[1][3][5]

-

Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0, or 100 mM McIlvaine buffer, pH 5.0)[1][5]

-

Enzyme solution (appropriately diluted in assay buffer)

-

Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃, or 0.5 M Na₂CO₃)[1][5]

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, add a defined volume of assay buffer (e.g., 50 µL of 50 mM sodium acetate buffer, pH 5.0).[1]

-

Add Substrate: Add a specific volume of the pNPG solution (e.g., 25 µL of 10 mM pNPG).[1]

-

Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 50°C) for 5 minutes.

-

Initiate Reaction: Add the enzyme solution (e.g., 25 µL) to the mixture to start the reaction and begin timing.[1]

-

Incubation: Incubate the reaction for a specific period (e.g., 10-30 minutes) at the optimal temperature.[3]

-

Stop Reaction: Terminate the reaction by adding a volume of the stop solution (e.g., 100 µL of 1 M Na₂CO₃).[1]

-

Read Absorbance: Measure the absorbance of the resulting yellow solution at 405 nm.[3]

-

Blank Preparation: Prepare a blank by adding the stop solution before the addition of the enzyme solution.

Protocol 2: High-Throughput Screening (HTS) for β-Glucosidase Inhibitors

This protocol is adapted for a 96-well microplate format, suitable for screening large compound libraries.[10]

Materials:

-

All materials from Protocol 1

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., δ-gluconolactone)[7]

-

96-well microplate

Procedure:

-

Plate Setup:

-

Blank (No Enzyme): Buffer + pNPG

-

Negative Control (100% Activity): Buffer (with solvent) + Enzyme + pNPG

-

Test Sample: Test compound solution + Enzyme + pNPG

-

Positive Control: Known inhibitor solution + Enzyme + pNPG

-

-

Dispensing: In the appropriate wells of a 96-well plate, add the test compounds, positive control, or buffer (e.g., 50 µL).[10]

-

Add Enzyme: Add the β-glucosidase solution to all wells except the blank (e.g., 50 µL).[10]

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.[10]

-

Initiate Reaction: Add the pNPG solution to all wells to start the reaction (e.g., 50 µL).[10]

-

Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-30 minutes).[10] The incubation time should be optimized to ensure the absorbance of the negative control is within the linear range of the microplate reader.[10]

-

Stop Reaction: Add the stop solution to all wells.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of inhibition for each test compound compared to the negative control.

Visualization of Workflows and Pathways

Logical Workflow for Enzyme Discovery

The discovery of novel enzymes often follows a systematic workflow, starting from a large pool of potential candidates and progressively narrowing down to the most promising ones.

Caption: A generalized workflow for the discovery of novel β-glucosidases using pNPG-based screening.

High-Throughput Screening Workflow for Inhibitor Discovery

The pNPG assay is highly amenable to high-throughput screening (HTS) for the identification of enzyme inhibitors, a critical step in drug discovery.[10]

Caption: A typical high-throughput screening workflow for the discovery of β-glucosidase inhibitors.

Signaling Pathway Context: Cellulose Degradation

β-glucosidase plays a crucial role in the complete enzymatic degradation of cellulose, a key process in biofuel production. It acts as the final step in a synergistic enzymatic cascade.

Caption: The role of β-glucosidase in the enzymatic degradation of cellulose.

Conclusion

4-Nitrophenyl-β-D-glucopyranoside remains a cornerstone substrate in the field of enzyme discovery, particularly for β-glucosidases. Its simplicity, reliability, and adaptability to high-throughput formats make it an invaluable tool for researchers, scientists, and drug development professionals. The methodologies and data presented in this guide provide a comprehensive framework for the effective utilization of pNPG in the identification, characterization, and inhibition of β-glucosidases, thereby accelerating advancements in biotechnology and medicine. The continued application of this robust assay, coupled with modern screening technologies, will undoubtedly lead to the discovery of novel enzymes with significant industrial and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. PNPG | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Chromogenic Substrates for Beta-Glucosidase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chromogenic substrates used for the detection and quantification of β-glucosidase activity. It covers the core principles, compares various substrates, and offers detailed experimental protocols for their application in research and development.

Introduction to β-Glucosidase

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds linking a carbohydrate to another molecule, releasing glucose as one of the products.[1][2] These enzymes are critical in various biological processes, including the breakdown of cellulose (B213188) by cellulolytic organisms, the activation of plant defense mechanisms, and the metabolism of glycoside drugs in humans.[1][3] Deficiencies in human acid β-glucosidase activity are implicated in conditions such as Gaucher's disease and Parkinson's disease.[3][4] Given their broad significance, the accurate measurement of β-glucosidase activity is essential for biochemistry, biotechnology, and pharmacology.

Principle of Chromogenic Detection

Chromogenic substrates are synthetic compounds designed to mimic the natural substrates of an enzyme.[5] They are composed of a glycone portion (a glucose molecule in this case) linked to a chromophore (a color-producing group). The fundamental mechanism involves the enzymatic cleavage of the substrate.[6] When β-glucosidase hydrolyzes the β-glycosidic bond, it liberates the chromophore. This free chromophore, often under specific pH conditions, undergoes a distinct color change that can be qualitatively observed or quantitatively measured using a spectrophotometer.[5][6] The rate of color formation is directly proportional to the enzyme's activity.[1]

Caption: General mechanism of β-glucosidase action on a chromogenic substrate.

Overview of Common Chromogenic Substrates

A variety of chromogenic substrates are available for β-glucosidase, each with unique properties suited for different applications. The most common classes are nitrophenyl- and indoxyl-based glycosides.

p-Nitrophenyl-β-D-glucopyranoside (pNPG)

p-Nitrophenyl-β-D-glucopyranoside (pNPG) is the most widely used chromogenic substrate for quantifying β-glucosidase activity.[1] The substrate itself is colorless. Enzymatic hydrolysis releases D-glucose and p-nitrophenol.[1][7] Under alkaline conditions (typically pH > 9), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which produces a distinct yellow color that can be measured spectrophotometrically.[1][7]

Indoxyl-Based Substrates

Indoxyl-based substrates are primarily used for the histochemical localization of enzyme activity, yielding intensely colored, insoluble precipitates.[8][9] The enzymatic reaction cleaves the glycosidic bond to release an indoxyl derivative.[10] This intermediate product then undergoes an oxidative dimerization, often facilitated by atmospheric oxygen or an added catalyst like a ferricyanide/ferrocyanide mixture, to form a water-insoluble indigo (B80030) dye at the site of enzymatic activity.[9][10]

Common examples include:

-

5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc): Produces a blue precipitate.[8][9]

-

5-Bromo-6-chloro-3-indolyl-β-D-glucopyranoside (Magenta-Glc): Produces a magenta-colored precipitate.[5]

-

6-Chloro-3-indolyl-β-D-glucopyranoside: Forms a rose-colored product.[8]

Other Novel Substrates

Research has led to the development of other substrates with high sensitivity.[11]

-

Alizarin-β-D-glucoside: A highly sensitive substrate used for detecting bacterial β-glucosidase.[8][11]

-

Flavone Derivatives: Substrates like β-glucosides of 3',4'-dihydroxyflavone (B191068) and 3-hydroxyflavone (B191502) are effective for detecting the enzyme in specific bacteria like enterococci and Listeria spp.[8][11]

Data Presentation: Comparison of Chromogenic Substrates

The table below summarizes the key quantitative characteristics of various chromogenic substrates for β-glucosidase, allowing for easy comparison.

| Substrate Name | Abbreviation | Chromophore | Product Color | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Key Applications |

| p-Nitrophenyl-β-D-glucopyranoside | pNPG | p-Nitrophenol | Yellow | 400-405[1][7] | 18,300 (at 400 nm)[12] | Quantitative kinetic assays[1] |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside | X-Gluc | Dimerized Indoxyl | Blue | N/A (precipitate) | N/A | Histochemical staining, reporter gene assays[9] |

| 5-Bromo-6-chloro-3-indolyl-β-D-glucopyranoside | Magenta-Glc | Dimerized Indoxyl | Magenta | N/A (precipitate) | N/A | Histochemical staining[5] |

| Alizarin-β-D-glucoside | Alizarin | Not specified | N/A (precipitate) | N/A | Sensitive detection in bacteria[11] | |

| VQM-Glc | Not specified | Red | 515 | 42,500[3] | Quantitative assays | |

| VBzTM-Glc | Not specified | Red | 519 | 55,000[3] | Quantitative assays | |

| VRA-Glc | Not specified | Red | 492 | 37,000[3] | Quantitative assays |

Experimental Protocols

The following sections provide detailed methodologies for common β-glucosidase assays.

Protocol 1: Quantitative β-Glucosidase Activity Assay Using pNPG

This protocol outlines a standard spectrophotometric method for determining β-glucosidase activity in a sample.[1][4][13]

Materials:

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10-20 mM in assay buffer)[1][13]

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0 or 0.1 M Acetate buffer, pH 5.0)[1][13]

-

Enzyme solution (appropriately diluted in assay buffer)

-

Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)[1]

-

Spectrophotometer or microplate reader

-

Thermostatic water bath (e.g., 37°C)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, add 1.0 mL of Assay Buffer.

-

Pre-incubation: Equilibrate the tube at the desired reaction temperature (e.g., 37°C) for 5 minutes.[13]

-

Initiate Reaction: Add 0.5 mL of pNPG substrate solution to the tube and mix.[13]

-

Add Enzyme: Add 0.5 mL of the diluted enzyme solution to start the reaction and mix immediately.[13]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the reaction temperature.[13]

-

Stop Reaction: Terminate the reaction by adding 2.0 mL of Stop Solution. This raises the pH and develops the yellow color.[13]

-

Blank Preparation: Prepare a blank by adding the Stop Solution before adding the enzyme solution. Incubate the blank under the same conditions.[13]

-

Read Absorbance: Measure the absorbance of the sample and the blank at 405 nm.[1]

-

Calculation of Activity:

-

Calculate the concentration of p-nitrophenol (PNP) produced using the Beer-Lambert law (A = εcl), where A is the corrected absorbance (A_sample - A_blank), ε is the molar extinction coefficient of PNP, and l is the path length of the cuvette.

-

Enzyme activity (Units/mL) = (µmoles of PNP produced) / (Volume of enzyme in mL * reaction time in min). One unit is defined as the amount of enzyme that liberates one micromole of p-nitrophenol per minute under the specified conditions.[13]

-

Caption: Workflow for a quantitative β-glucosidase assay using pNPG.

Protocol 2: Histochemical Staining of β-Glucosidase Using X-Gluc

This protocol is adapted for localizing enzyme activity in tissue samples.[9][14]

Materials:

-

X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Staining Buffer: 0.1 M Sodium Phosphate buffer, pH 7.0

-

Oxidation Catalyst (optional but recommended): 0.5-1.0 mM Potassium Ferricyanide [K₃Fe(CN)₆] and 0.5-1.0 mM Potassium Ferrocyanide [K₄Fe(CN)₆] in staining buffer.[9][14]

-

Fixative (e.g., 2.5% glutaraldehyde, optional)

-

Tissue samples

Procedure:

-

Prepare X-Gluc Stock: Dissolve X-Gluc in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL).[9][14]

-

Prepare Staining Solution: Immediately before use, dilute the X-Gluc stock solution into the staining buffer to a final concentration of 1-2 mM. If using, add the oxidation catalysts at this step.[9][14]

-

Tissue Fixation (Optional): Fix the tissue briefly (e.g., 2-3 minutes on ice with 2.5% glutaraldehyde) to preserve morphology and then wash extensively with the staining buffer.[9]

-

Staining: Immerse the tissue completely in the freshly prepared staining solution.[14]

-

Incubation: Incubate at 37°C. The incubation time can range from one hour to overnight, depending on the level of enzyme activity.[9][14] Monitor for the development of a blue precipitate.

-

Clearing: After staining, remove the staining solution and rinse the tissue with 70% ethanol. Change the ethanol several times over a period of hours to remove chlorophyll (B73375) or other pigments that may obscure the blue stain.[10][14]

-

Visualization: Observe the tissue under a microscope to identify the location of the blue precipitate, which indicates the site of β-glucosidase activity.

Caption: Reaction mechanism for histochemical staining with X-Gluc.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21) | Helier Scientific ltd [helierscientific.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. goldbio.com [goldbio.com]

- 7. oiv.int [oiv.int]

- 8. researchgate.net [researchgate.net]

- 9. takarabio.com [takarabio.com]

- 10. x-gluc.com [x-gluc.com]

- 11. Evaluation of novel chromogenic substrates for the detection of bacterial beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. stockingerlab.osu.edu [stockingerlab.osu.edu]

The Role of 4-Nitrophenyl-β-D-glucopyranoside in Carbohydrate Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl-β-D-glucopyranoside (PNPG) is a pivotal chromogenic substrate in carbohydrate research, primarily for the characterization of β-glucosidase activity. β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of the terminal, non-reducing β-D-glucosyl residues from β-D-glucosides and oligosaccharides. These enzymes play crucial roles in a myriad of biological processes, including cellulose (B213188) degradation in biomass, activation of plant defense mechanisms, and metabolism of glycosphingolipids in mammals.[1][2] The simplicity and sensitivity of the PNPG-based assay have made it an indispensable tool for enzymology, inhibitor screening, and diagnostics.

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of PNPG in carbohydrate research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this substrate in their experimental workflows.

Core Principle of the PNPG Assay

The utility of PNPG as a substrate for β-glucosidase lies in its straightforward enzymatic conversion to a colored product. In the presence of β-glucosidase, the colorless PNPG is hydrolyzed into D-glucose and 4-nitrophenol (B140041) (pNP).[3] Under alkaline conditions, the liberated p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a strong absorbance at 405-420 nm, imparting a yellow color to the solution. The intensity of this color is directly proportional to the amount of p-nitrophenol produced, and thus, to the β-glucosidase activity.[4]

Data Presentation: Quantitative Parameters of β-Glucosidase Activity with PNPG

The following tables summarize key quantitative data for β-glucosidases from various sources, determined using PNPG as the substrate. These values are critical for designing and interpreting enzymatic assays.

Table 1: Optimal pH and Temperature for β-Glucosidase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Aspergillus terreus | 5.0 | 65 | [5] |

| Aspergillus niger | 4.6 | 60 | [6] |

| Bacillus subtilis | 7.0 | 60 | [7] |

| Chaetomella raphigera | < 5.0 | 70 | [8] |

| Rhynchophorus palmarum | 5.0 | 55 | [9] |

| Fagopyrum tataricum | 4.0 | 40 | [10] |

| Saccharomyces cerevisiae | 6.5 | 37-40 | [11] |

| Uncultured soil bacteria | 6.5 | 55 | [4] |

Table 2: Kinetic Parameters (Km and Vmax) of β-Glucosidases with PNPG

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg or U/mg) | Reference |

| Aspergillus terreus | 1.73 | 42.37 | [5] |

| Aspergillus niger | 0.57 | - | [12] |

| Trichoderma reesei | 0.38 | - | [12] |

| Grifola frondosa | 0.00066 | 0.0097 (µ g/min ) | [13] |

| Auricularia auricula | 0.00051 | - | [13] |

| Uncultured soil bacteria | 0.16 | 19.10 | [4] |

| Kluyveromyces marxianus | 7.42 | 8.34 | [1] |

| Thermococcus radiotolerans | 16.3 | 25.8 | [14] |

| Fagopyrum tataricum | 0.22 | 310.48 | [10] |

| Saccharomyces cerevisiae | 6.28 | 4.59 x 10-7 (ΔAbs/sec) | [11] |

Experimental Protocols

Protocol 1: Standard β-Glucosidase Activity Assay

This protocol outlines a standard method for determining β-glucosidase activity.

Materials:

-

4-Nitrophenyl-β-D-glucopyranoside (PNPG) solution (e.g., 10 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

-

Enzyme solution (appropriately diluted in assay buffer)

-

Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, add 50 µL of 50 mM sodium acetate buffer (pH 5.0).

-

Add Substrate: Add 25 µL of 10 mM PNPG solution to the buffer.

-

Pre-incubation: Equilibrate the mixture to the desired reaction temperature (e.g., 50°C) for 5 minutes.

-

Initiate Reaction: Add 25 µL of the enzyme solution to the mixture and start a timer.

-

Incubation: Incubate the reaction for a specific time (e.g., 10-30 minutes) at the optimal temperature.

-

Stop Reaction: Terminate the reaction by adding 100 µL of 1 M Na₂CO₃ solution. This will also develop the yellow color.

-

Measure Absorbance: Measure the absorbance of the solution at 405 nm.

-

Quantification: The amount of p-nitrophenol released can be quantified using a standard curve of p-nitrophenol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[4]

Protocol 2: β-Glucosidase Inhibitor Screening Assay

This protocol provides a framework for screening potential inhibitors of β-glucosidase activity.

Materials:

-

All materials from Protocol 1

-

Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reaction Setup: In a microplate well, add 50 µL of 50 mM sodium acetate buffer (pH 5.0).

-

Add Inhibitor: Add a small volume (e.g., 1-5 µL) of the inhibitor solution at various concentrations. For the control (uninhibited reaction), add the same volume of the solvent used to dissolve the inhibitor.

-

Add Enzyme: Add 25 µL of the enzyme solution and pre-incubate with the inhibitor for a specific time (e.g., 10-15 minutes) at room temperature.

-

Initiate Reaction: Add 25 µL of 10 mM PNPG solution to start the reaction.

-

Follow Standard Assay Procedure: Proceed with the incubation, stopping the reaction, and measuring the absorbance as described in Protocol 1.

-

Calculate Percentage Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbancecontrol - Absorbanceinhibitor) / Absorbancecontrol] x 100

-

Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Signaling Pathway: Cyanogenic Glucoside Activation in Plant Defense

β-Glucosidases are key enzymes in the activation of plant chemical defenses, such as the "cyanide bomb" system involving cyanogenic glucosides.[15] Upon tissue damage by herbivores, the compartmentalized cyanogenic glucosides and β-glucosidases come into contact, initiating a cascade that releases toxic hydrogen cyanide.[16]

Experimental Workflow: Determination of Enzyme Kinetic Parameters (Km and Vmax)

The determination of Michaelis-Menten constants, Km and Vmax, is fundamental to characterizing enzyme function. The following workflow outlines the key steps using PNPG as the substrate.

Logical Relationship: Principle of the PNPG Assay

The logical flow of the PNPG assay is based on a series of cause-and-effect relationships, from the enzymatic reaction to the final quantifiable output.

Conclusion

4-Nitrophenyl-β-D-glucopyranoside remains a cornerstone in carbohydrate research due to its reliability, sensitivity, and ease of use in the colorimetric assay for β-glucosidase activity. This guide has provided an in-depth overview of its application, from the fundamental principles to detailed experimental protocols and data interpretation. The provided quantitative data and visual representations of key pathways and workflows serve as a practical resource for researchers. The continued use of PNPG will undoubtedly facilitate further discoveries in the roles of β-glucosidases in health, disease, and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. Screening and characterization of an enzyme with beta-glucosidase activity from environmental DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 8. mdpi.com [mdpi.com]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. The β-Glucosidases Responsible for Bioactivation of Hydroxynitrile Glucosides in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

The Application of p-Nitrophenyl-β-D-galactopyranoside (pNPG) in Biotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of p-Nitrophenyl-β-D-galactopyranoside (pNPG) in biotechnology. pNPG is a widely utilized chromogenic substrate, primarily for the enzyme β-galactosidase, offering a simple and robust method for colorimetric detection in a variety of assays. This guide details the core principles of pNPG-based assays, provides comprehensive experimental protocols, summarizes key quantitative data, and presents visual workflows and pathways to support experimental design and data interpretation.

Core Principles of pNPG as a Chromogenic Substrate

p-Nitrophenyl-β-D-galactopyranoside is a synthetic glycoside that serves as an analog to lactose, the natural substrate for β-galactosidase. The fundamental principle of its use in biotechnology lies in its enzymatic hydrolysis. In the presence of β-galactosidase, pNPG is cleaved into two products: galactose and p-nitrophenol.[1] While pNPG itself is colorless, the resulting p-nitrophenol imparts a yellow color in alkaline conditions, with a maximum absorbance at approximately 405-420 nm.[1][2] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol produced, which in turn corresponds to the activity of the β-galactosidase enzyme. This colorimetric readout forms the basis for a wide range of quantitative and qualitative assays.

Similarly, pNPG derivatives, such as p-Nitrophenyl-α-D-glucopyranoside, are used to assay for other glycosidases like α-glucosidase, following the same principle of releasing the chromogenic p-nitrophenol upon enzymatic cleavage.[2][3]

Key Applications in Biotechnology

The versatility of pNPG has led to its adoption in several key areas of biotechnological research and development:

Enzyme Activity Assays

The most direct application of pNPG is in the determination of β-galactosidase and α-glucosidase activity. These assays are fundamental in enzymology for characterizing enzyme kinetics, determining optimal reaction conditions, and assessing enzyme purity and concentration. The simplicity of the colorimetric readout makes it amenable to high-throughput screening in microplate formats.[2][3]

Enzyme Inhibitor Screening

In the realm of drug discovery, pNPG-based assays are instrumental for high-throughput screening of potential enzyme inhibitors.[2] By measuring the reduction in the rate of p-nitrophenol formation in the presence of a test compound, researchers can identify and characterize inhibitors of glycosidases. This is particularly relevant in the development of therapeutics for diseases such as diabetes, where α-glucosidase inhibitors play a crucial role.

Reporter Gene Assays

The lacZ gene, which encodes for β-galactosidase, is a commonly used reporter gene in molecular biology.[4][5] In these assays, the lacZ gene is placed under the control of a specific promoter or regulatory element. The expression of the reporter gene, and thus the activity of the promoter, can be quantified by measuring the β-galactosidase activity in cell lysates using pNPG. This provides a powerful tool for studying gene expression and regulation.

Enzyme-Linked Immunosorbent Assay (ELISA)

β-galactosidase can be conjugated to antibodies and used as a reporter enzyme in ELISA. In this application, the antibody-enzyme conjugate binds to the target antigen, and the subsequent addition of pNPG results in a colorimetric signal. The intensity of the color is proportional to the amount of antigen present. While less common than horseradish peroxidase (HRP) or alkaline phosphatase (AP), β-galactosidase offers a viable alternative with its own distinct advantages, such as low background in certain cell types.[6]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for β-galactosidase and α-glucosidase when using pNPG as a substrate. These values are compiled from various sources and are intended to serve as a reference. It is important to note that optimal conditions and kinetic parameters can vary depending on the specific enzyme source and assay conditions.

Table 1: Kinetic and Optimal Condition Data for β-Galactosidase with pNPG

| Enzyme Source | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Aspergillus oryzae | 0.80 | 0.0864 (A/min) | 7.5 | - |

| Thermotoga maritima | 0.33 | 79.6 | 6.5 | 85 |

| Lactobacillus plantarum | 6.64 | 147.5 | 6.5 | 50 |

| Lactobacillus plantarum | 23.28 (for lactose) | 10.88 (for lactose) | 7.5 | 50 |

| Bacillus circulans | 2.8 | - | 6.5 | 42 |

Table 2: Kinetic and Optimal Condition Data for α-Glucosidase with pNPG

| Enzyme Source | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Saccharomyces cerevisiae | 0.431 - 4.0 | 7,768 - 35,741 | 6.8 - 7.0 | 37 |

| Human Seminal Plasma | 2.92 - 4.60 | Not Reported | 6.8 | 37 |

| Ficus racemosa Polysaccharides | 22.17 (Control) | 7.28 (Control) | 6.9 | 37 |

| NIPRO ENZYMES | 0.73 | - | 6.0 - 7.0 | < 60 |

| Thermoanaerobacter ethanolicus | - | - | 5.0 - 5.5 | 70 |

Table 3: Physicochemical Properties of pNPG and p-Nitrophenol

| Property | p-Nitrophenyl-β-D-galactopyranoside (pNPG) | p-Nitrophenol (pNP) |

| Molecular Weight | 301.25 g/mol | 139.11 g/mol |

| Appearance | White to off-white crystalline powder | Yellow crystalline solid |

| Solubility | Soluble in water (10 mg/mL), DMF (11 mg/mL), DMSO (10 mg/mL)[1] | Sparingly soluble in cold water, more soluble in hot water and organic solvents |

| Molar Extinction Coefficient (ε) of p-Nitrophenol | Not Applicable | ~18,000 M⁻¹cm⁻¹ at 405 nm in alkaline pH[2] |

| Storage | Solid: -20°C; Solutions: -20°C (stable for months) | Store in a cool, dry, well-ventilated area |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing pNPG.

Standard β-Galactosidase Activity Assay

This protocol outlines a standard endpoint assay for measuring β-galactosidase activity.

Reagents:

-

Assay Buffer: 100 mM Phosphate (B84403) buffer, pH 7.3, containing 10 mM KCl and 1 mM MgSO₄.

-

pNPG Solution: 4 mg/mL pNPG in Assay Buffer. Prepare fresh.

-

Enzyme Solution: Dilute β-galactosidase to the desired concentration in Assay Buffer. Keep on ice.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

Procedure:

-

Add 50 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 10 µL of the enzyme solution (or cell lysate) to the respective wells. For a blank, add 10 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, or until a faint yellow color develops.

-

Stop the reaction by adding 100 µL of the Stop Solution to each well.

-

Measure the absorbance at 420 nm using a microplate reader.[7]

-

Calculate the enzyme activity based on a p-nitrophenol standard curve.

α-Glucosidase Inhibitor Screening Assay

This protocol is designed for screening potential inhibitors of α-glucosidase.

Reagents:

-

Assay Buffer: 50 mM Phosphate buffer, pH 6.8.[1]

-

pNPG Solution: 2 mM pNPG in Assay Buffer. Prepare fresh.[1]

-

Enzyme Solution: 0.1 U/mL α-glucosidase in Assay Buffer. Keep on ice.[1]

-

Test Compound Solutions: Prepare serial dilutions of test compounds in a suitable solvent (e.g., DMSO), then dilute further in Assay Buffer.

-

Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).[1]

Procedure:

-

Add 50 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 10 µL of the test compound solution (or vehicle for control) to the respective wells.

-

Add 20 µL of the enzyme solution to each well (except for the "no enzyme" blank).

-

Pre-incubate the plate at 37°C for 10 minutes.[1]

-

Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.[1]

-

Stop the reaction by adding 100 µL of the Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.[1]

-

Calculate the percentage of inhibition for each test compound concentration.

β-Galactosidase Reporter Gene Assay

This protocol is for quantifying β-galactosidase expression in transfected cells.

Reagents:

-

Lysis Buffer: 1X Reporter Lysis Buffer.

-

Assay Buffer (2X): 200 mM sodium phosphate, pH 7.3, 2 mM MgCl₂, 100 mM β-mercaptoethanol.[7]

-

pNPG Solution: Contained within the 2X Assay Buffer in some commercial kits, or added separately.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[7]

Procedure:

-

Culture and transfect cells with the lacZ reporter construct.

-

Prepare cell lysates according to the manufacturer's protocol using the Lysis Buffer.

-

In a microcentrifuge tube or 96-well plate, add up to 50 µL of the cell lysate.

-

Add an equal volume (50 µL) of 2X Assay Buffer containing pNPG.

-

Incubate at 37°C for 30 minutes or until a yellow color develops.[7]

-

Stop the reaction by adding 150 µL of Stop Solution.[7]

-

Measure the absorbance at 420 nm.

-

Normalize the β-galactosidase activity to the total protein concentration of the cell lysate.

ELISA with β-Galactosidase-pNPG Detection

This protocol outlines a general procedure for an indirect ELISA using a β-galactosidase conjugate and pNPG substrate.

Reagents:

-

Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 1% BSA in PBST.

-

Primary Antibody: Specific for the target antigen, diluted in Blocking Buffer.

-

Secondary Antibody: Anti-primary antibody conjugated to β-galactosidase, diluted in Blocking Buffer.

-

Substrate Buffer: 100 mM phosphate buffer, pH 7.0, containing 10 mM KCl and 1 mM MgCl₂.

-

pNPG Substrate Solution: Dissolve pNPG in Substrate Buffer to a final concentration of 1 mg/mL. Prepare fresh.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

Procedure:

-

Coat a 96-well plate with the antigen diluted in Coating Buffer overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the plate with Blocking Buffer for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the primary antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the β-galactosidase-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of the pNPG Substrate Solution to each well.

-

Incubate at room temperature or 37°C, protected from light, until a yellow color develops.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read the absorbance at 420 nm.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cell-ELISA using beta-galactosidase conjugated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

The Stability and Solubility of 4-Nitrophenyl-β-D-glucopyranoside: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Nitrophenyl-β-D-glucopyranoside (pNPG), a widely used chromogenic substrate in biochemical assays. Understanding these properties is critical for ensuring the accuracy and reproducibility of experimental results. This document consolidates key data on solubility in various solvents, stability under different conditions, and provides essential experimental protocols.

Core Properties of 4-Nitrophenyl-β-D-glucopyranoside

4-Nitrophenyl-β-D-glucopyranoside is a glycoside that, upon enzymatic hydrolysis by β-glucosidase, releases 4-nitrophenol (B140041), a yellow-colored product.[1][2][3] This property allows for the convenient spectrophotometric quantification of β-glucosidase activity.[1][3] pNPG typically presents as a white to off-white or pale yellow crystalline solid or powder.[2][4]

Solubility Profile

The solubility of pNPG is a crucial factor in the preparation of stock and working solutions for enzymatic assays. It is sparingly soluble in water but exhibits greater solubility in polar organic solvents.[4]

Table 1: Solubility of 4-Nitrophenyl-β-D-glucopyranoside in Various Solvents

| Solvent | Concentration | Conditions |

| Water | Sparingly Soluble | - |

| Water | 1% (w/v) | - |

| Water | 7 g/L | 25°C[5] |

| Water | 10 mg/mL | Requires sonication[1] |

| Water | 50 mg/mL | Clear to very slightly hazy |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Requires sonication and warming to 60°C[1] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | -[3] |

| Dimethylformamide (DMF) | 30 mg/mL | -[3] |

| Ethanol | 5 mg/mL | -[3] |

| Warm Ethanol | Soluble | -[6] |

| Methanol | Soluble | -[4][6] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | -[3] |

| Ether | Insoluble | -[6] |

Stability and Storage Recommendations

The stability of pNPG and its solutions is paramount for reliable experimental outcomes. The compound is generally stable under normal laboratory conditions but is sensitive to factors such as pH, temperature, and light.[2]

Solid Form:

-

Storage Temperature: Recommendations for storing solid pNPG vary, with common temperatures being -20°C[7][8][9][10], 0-8°C[11], and 10-30°C.[12] It is also noted that the solid form is acceptable to freeze.[12]

-

Light Sensitivity: It is advised to protect the solid from light to prevent degradation.[2][7]

-

Incompatibilities: pNPG is incompatible with strong bases and strong oxidizing agents.[6][13]

In Solution:

-

Aqueous Solutions: Stock solutions of pNPG in water can be stored at 4°C for several weeks.[14] A yellowing of the solution, indicating the release of 4-nitrophenol (absorbance at 410 nm > 0.05), suggests degradation, and a fresh solution should be prepared.[14] For longer-term storage, aqueous solutions are more stable at -20°C.[14]

-

Organic Solvent Stock Solutions: Stock solutions prepared in solvents like DMSO can be aliquoted and stored frozen at -20°C for up to three months.[15] For even longer-term storage, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month, with protection from light.[1]

-

pH Stability: The glycosidic bond of pNPG is susceptible to hydrolysis under both acidic and basic conditions, with the mechanism of hydrolysis being pH-dependent.[16]

Table 2: Recommended Storage Conditions for 4-Nitrophenyl-β-D-glucopyranoside

| Form | Storage Temperature | Duration | Special Conditions |

| Solid | -20°C | > 10 years[9] | Protect from light[7] |

| Aqueous Solution | 4°C | A few weeks[14] | Monitor for yellowing[14] |

| Aqueous Solution | -20°C | Longer term | - |

| Reconstituted Stock (in appropriate buffer) | -20°C | Up to 3 months[15] | Aliquot to avoid freeze-thaw cycles |

| Stock Solution (in DMSO/water) | -80°C | 6 months[1] | Protect from light[1] |

| Stock Solution (in DMSO/water) | -20°C | 1 month[1] | Protect from light[1] |

Experimental Protocols

Protocol for Preparation of a pNPG Stock Solution

This protocol describes the preparation of a 10 mM pNPG stock solution in a suitable buffer.

Materials:

-

4-Nitrophenyl-β-D-glucopyranoside (MW: 301.25 g/mol )

-

Buffer of choice (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Spatula and weighing paper

-

Microcentrifuge tubes for aliquoting

Procedure:

-

Calculate the required mass of pNPG for the desired volume and concentration. For example, for 10 mL of a 10 mM solution, weigh out 30.13 mg of pNPG.

-

Add the weighed pNPG to the volumetric flask.

-

Add a portion of the buffer (e.g., 5-7 mL for a 10 mL final volume) to the flask.

-

Gently swirl or use a magnetic stirrer to dissolve the pNPG. If necessary, brief sonication can be used to aid dissolution.

-

Once fully dissolved, bring the solution to the final desired volume with the buffer.

-

Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to three months.[15]

Protocol for β-Glucosidase Activity Assay using pNPG

This protocol provides a general method for measuring β-glucosidase activity. The final concentrations of enzyme and substrate may need to be optimized for specific experimental conditions.

Materials:

-

pNPG stock solution (e.g., 10 mM)

-

Enzyme solution (β-glucosidase)

-

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Thermostatted incubator or water bath

Procedure:

-

Prepare the reaction mixture by adding the reaction buffer, enzyme solution, and water to the wells of a 96-well microplate. Include a blank with no enzyme.

-

Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the pNPG stock solution to each well.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the stop solution to each well. The addition of a basic solution like sodium carbonate will also enhance the yellow color of the 4-nitrophenol product.[14]

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the amount of 4-nitrophenol released using a standard curve prepared with known concentrations of 4-nitrophenol.

The pKa of 4-nitrophenol is approximately 7.15.[14] Therefore, at neutral or acidic pH, a significant portion of the product will be in its protonated, colorless form. The addition of a basic stop solution ensures that the equilibrium is shifted entirely to the yellow phenolate (B1203915) form, providing a more accurate and sensitive measurement.[14]

Visualizing Experimental Workflows

Workflow for Solubility Testing

Caption: Workflow for determining the solubility of pNPG.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of pNPG solutions.

Signaling Pathway of pNPG Hydrolysis

Caption: Enzymatic hydrolysis of pNPG by β-glucosidase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Page loading... [guidechem.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. 4-Nitrophenyl-beta-D-glucopyranoside, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. goldbio.com [goldbio.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. This compound for use in research | Megazyme [megazyme.com]

- 10. rpicorp.com [rpicorp.com]

- 11. chemimpex.com [chemimpex.com]

- 12. p -Nitrophenyl-b-D-glucopyranoside [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

- 14. researchgate.net [researchgate.net]

- 15. p-Nitrophenyl-α-D-glucopyranoside ≥98% (HPLC), solid, α-glucosidase substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 16. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to p-Nitrophenyl-β-D-Glucopyranoside (pNPG) Hydrolysis Product Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the detection of hydrolysis products of p-Nitrophenyl-β-D-Glucopyranoside (pNPG), a widely used chromogenic substrate in enzymatic assays. This guide is intended to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the accurate quantification of enzyme activity and the screening of potential inhibitors.

Core Principles of pNPG Hydrolysis

The enzymatic hydrolysis of pNPG is a cornerstone of colorimetric assays for various glycosidases. The fundamental reaction involves the cleavage of the glycosidic bond in pNPG by a specific enzyme, such as β-glucosidase, α-glucosidase, or acid phosphatase, to yield D-glucose and p-nitrophenol (pNP).[1] While pNPG is colorless, its hydrolysis product, p-nitrophenol, imparts a yellow color in alkaline solutions, which can be quantified spectrophotometrically.[1][2] The intensity of the yellow color, measured by absorbance, is directly proportional to the amount of pNP produced and, consequently, to the enzymatic activity.[2]

The reaction is typically terminated by the addition of a stop solution, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH), which raises the pH of the reaction mixture.[1][3] This alkaline environment serves two primary purposes: it halts the enzymatic reaction and deprotonates p-nitrophenol to form the p-nitrophenolate ion, which exhibits a strong absorbance at a wavelength of approximately 400-410 nm.[1][3][4]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative parameters for pNPG-based assays for different enzymes.

Table 1: General Assay Parameters

| Parameter | Value | Reference |

| p-Nitrophenol (pNP) Absorbance Maxima | 400-410 nm | [3][4] |

| p-Nitrophenolate (alkaline) Absorbance Maximum | ~405 nm | [1][2][5] |

| p-Nitrophenol (acidic) Absorbance Maximum | ~317 nm | [6][7] |

Table 2: Enzyme-Specific Assay Conditions

| Enzyme | Substrate | Optimal pH | Typical Incubation Temperature | Stop Solution |

| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 6.0 - 7.0 | 37°C | 0.1 - 0.2 M Sodium Carbonate |

| β-Glucosidase | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 4.5 - 5.0 | 37°C - 50°C | 1 M Sodium Carbonate |

| Acid Phosphatase | p-Nitrophenyl Phosphate (B84403) (pNPP) | 4.8 | 37°C | 0.1 M Sodium Hydroxide |

Experimental Protocols

The following are detailed methodologies for key experiments involving pNPG hydrolysis product detection. These protocols are provided as a general framework and may require optimization based on specific experimental conditions and reagents.

Standard α-Glucosidase Activity Assay

This protocol outlines the measurement of α-glucosidase activity using pNPG as a substrate.

Materials:

-

α-Glucosidase enzyme solution

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM in buffer)

-

Phosphate buffer (50 mM, pH 6.8)

-

Stop solution (0.2 M Sodium Carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare fresh solutions of enzyme, pNPG, and stop solution.

-

Reaction Setup: In a 96-well plate, add 50 µL of phosphate buffer to the blank wells. To the sample wells, add 50 µL of the α-glucosidase solution.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to bring the reaction components to the desired temperature.

-

Initiation: Initiate the reaction by adding 50 µL of the 1 mM pNPG solution to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.[3]

-

Termination: Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution to all wells.[3]

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: The activity of α-glucosidase is proportional to the rate of p-nitrophenol formation. The absorbance of the blank is subtracted from the absorbance of the samples to correct for any non-enzymatic hydrolysis of pNPG.

Screening for α-Glucosidase Inhibitors

This protocol is adapted for high-throughput screening of potential α-glucosidase inhibitors.

Materials:

-

All materials from the standard activity assay

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Acarbose)

Procedure:

-

Reaction Setup: In a 96-well plate, set up the following reactions:

-

Blank: 50 µL buffer

-

Negative Control (100% enzyme activity): 50 µL buffer (or buffer with solvent) + 50 µL enzyme solution

-

Test Sample: 50 µL test compound solution + 50 µL enzyme solution

-

Positive Control: 50 µL acarbose (B1664774) solution + 50 µL enzyme solution

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow for any interaction between the enzyme and the inhibitors.[2]

-

Initiation: Add 50 µL of the pNPG solution to all wells to start the reaction.[2]

-

Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 15-30 minutes).[2]

-

Termination: Add a stop solution to terminate the reaction.

-

Measurement: Read the absorbance at 405 nm.

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control] x 100

Acid Phosphatase Activity Assay

This protocol details the measurement of acid phosphatase activity using p-nitrophenyl phosphate (pNPP).

Materials:

-

Acid Phosphatase enzyme solution

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Citrate (B86180) buffer (90 mM, pH 4.8)

-

Stop solution (e.g., 0.1 M NaOH)

-

96-well microplate or spectrophotometer cuvettes

Procedure:

-

Reagent Preparation: Prepare fresh solutions of the enzyme, pNPP substrate, and stop solution.

-

Reaction Mixture: In a microplate well or cuvette, combine the sample containing acid phosphatase with the citrate buffer.

-

Initiation: Add the pNPP substrate solution to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), protecting it from light.[8]

-

Termination: Stop the reaction by adding the stop solution.[8]

-

Measurement: Measure the absorbance at 405 nm.[8]

-

Quantification: The amount of p-nitrophenol produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of p-nitrophenol. One unit of acid phosphatase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of p-nitrophenyl phosphate per minute at pH 4.8 and 37°C.[9]

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]

- 5. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2) [sigmaaldrich.com]

A Technical Guide to the Principle and Application of the β-Glucosidase Assay Using pNPG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the determination of β-glucosidase activity using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who are engaged in the study of this ubiquitous enzyme.

Core Principle of the Assay

The β-glucosidase assay using pNPG is a widely adopted method for quantifying the activity of β-glucosidases (EC 3.2.1.21). These enzymes are crucial in various biological processes, including cellulose (B213188) degradation, activation of plant defense mechanisms, and metabolism of therapeutic compounds.[1] The assay's principle lies in the enzymatic hydrolysis of the colorless substrate, pNPG, into two products: D-glucose and p-nitrophenol.[1]

The reaction is terminated by the addition of a basic solution, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH).[1] This alkaline environment deprotonates the p-nitrophenol to form the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.[1] The intensity of this yellow color, which is directly proportional to the amount of p-nitrophenol released, can be quantified by measuring the absorbance at a wavelength of 400-410 nm.[1][2][3] The rate of p-nitrophenol formation is therefore a direct measure of the β-glucosidase activity.[1]

Enzymatic Reaction Pathway

The enzymatic hydrolysis of pNPG by β-glucosidase follows a straightforward pathway, which can be visualized as follows:

Experimental Protocols

This section details standardized methodologies for performing the β-glucosidase assay with pNPG.

Reagent Preparation

-

Assay Buffer: 50 mM sodium acetate (B1210297) buffer, pH 5.0. Other buffers such as citrate (B86180) phosphate (B84403) can also be used.[1][4]

-

Substrate Solution: 10 mM p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution in assay buffer.[1][5]

-

Enzyme Solution: Appropriately diluted β-glucosidase in assay buffer. The optimal dilution should be determined empirically to ensure the reaction rate is linear over the incubation period.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃) or 0.4 M NaOH-glycine buffer (pH 10.8).[1][5][6]

Standard Assay Procedure

The following protocol is a common method for determining β-glucosidase activity:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, add 50 µL of the assay buffer.[1]

-

Add Enzyme: Add 25 µL of the diluted enzyme solution.

-

Pre-incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes to allow the temperature to equilibrate.[6][7]

-

Initiate Reaction: Add 25 µL of the 10 mM pNPG solution to start the reaction.[1][6]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature.[2][6] The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding 100 µL of the stop solution.[6]

-